molecular formula C21H26N4O8S2 B2632953 N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 868981-36-6

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2632953
CAS No.: 868981-36-6
M. Wt: 526.58
InChI Key: ARVOJPMXOTWWAO-UHFFFAOYSA-N
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Description

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O8S2 and its molecular weight is 526.58. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Oxazolidinone derivatives, including compounds structurally related to N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide, have been extensively studied for their antibacterial properties. Research indicates that these compounds exhibit significant in vitro activities against a wide range of bacterial pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae, without cross-resistance to common antimicrobials. These studies demonstrate the potential of oxazolidinone derivatives as novel antibacterial agents against clinically important human pathogens (Zurenko et al., 1996).

Chemical Synthesis and Reactivity

The synthesis and reactivity of oxazolidinone derivatives, similar to the compound , have been explored to develop safer and more efficient methods for producing sulfamides, which are crucial in pharmaceuticals. These methods aim to replace hazardous reagents with safer alternatives, enhancing the practicality of synthesizing these compounds for various applications, including drug development (Borghese et al., 2006). Furthermore, the structural investigation of N-arylsulfonyloxazolidines highlights the importance of these compounds in designing new drugs with improved efficacy and safety profiles (Bolte & Strahringer, 1999).

Drug Design and Biological Activities

Research into 1,3-oxazolidinone derivatives has shown these compounds to possess a range of biological activities, including antimicrobial effects. The design and synthesis of these derivatives, bearing amide, sulfonamide, and thiourea moieties, have demonstrated potential against Gram-positive bacteria, suggesting their applicability in treating bacterial infections. Moreover, studies on these compounds' genotoxicity, cytotoxicity, and ADME (absorption, distribution, metabolism, and excretion) parameters indicate their safety and effectiveness as drug candidates, particularly for antimicrobial applications (Karaman et al., 2018).

Electrophoretic and Biocompatible Applications

The development of electrophoretic and biocompatible poly(2-oxazolines) initiated by perfluoroalkanesulfoneimides showcases the versatility of oxazolidinone derivatives in biomedical engineering. These materials have been used for electrophoretic deposition with bioactive glass, indicating their potential in medical device coatings and tissue engineering applications (Hayashi & Takasu, 2015).

Properties

IUPAC Name

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O8S2/c1-32-16-4-8-18(9-5-16)35(30,31)25-12-13-33-19(25)14-24-21(27)20(26)23-11-10-15-2-6-17(7-3-15)34(22,28)29/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27)(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVOJPMXOTWWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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